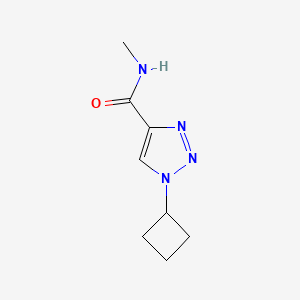![molecular formula C15H22N4O2 B12265631 4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12265631.png)
4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(6-Metilpirazin-2-il)piperidina-3-carbonil]morfolina es un compuesto orgánico complejo que presenta un anillo piperidina sustituido con un grupo 6-metilpirazin-2-il y un anillo morfolina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-[1-(6-Metilpirazin-2-il)piperidina-3-carbonil]morfolina normalmente implica reacciones orgánicas de múltiples pasos. Una ruta común incluye los siguientes pasos:
Formación del Anillo Piperidina: El anillo piperidina se puede sintetizar a través de reacciones de ciclización que involucran precursores apropiados.
Introducción del Grupo 6-Metilpirazin-2-il: Este paso implica la sustitución del anillo piperidina con un grupo 6-metilpirazin-2-il, a menudo utilizando reacciones de sustitución nucleofílica.
Unión del Anillo Morfolina: El paso final implica el acoplamiento del anillo morfolina al derivado piperidina, típicamente a través de la formación de un enlace amida.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de equipos de síntesis automatizados y reactores de flujo continuo para optimizar el proceso.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-[1-(6-Metilpirazin-2-il)piperidina-3-carbonil]morfolina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales presentes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos o electrófilos en solventes apropiados como diclorometano o etanol.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
4-[1-(6-Metilpirazin-2-il)piperidina-3-carbonil]morfolina tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluyendo como intermedio en la síntesis de medicamentos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-[1-(6-Metilpirazin-2-il)piperidina-3-carbonil]morfolina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
4-[1-(6-Metilpirazin-2-il)piperidina-3-carbonil]tiomorfolina: Un compuesto similar con un anillo tiomorfolina en lugar de un anillo morfolina.
1-(6-Metilpirazin-2-il)piperidina-4-carbaldehído: Un compuesto relacionado con un grupo aldehído.
Unicidad
4-[1-(6-Metilpirazin-2-il)piperidina-3-carbonil]morfolina es único debido a su combinación específica de grupos funcionales y estructuras de anillo, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C15H22N4O2 |
|---|---|
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
[1-(6-methylpyrazin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H22N4O2/c1-12-9-16-10-14(17-12)19-4-2-3-13(11-19)15(20)18-5-7-21-8-6-18/h9-10,13H,2-8,11H2,1H3 |
Clave InChI |
LWDVQWXZFYNJLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=N1)N2CCCC(C2)C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B12265548.png)



![4-Ethoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12265568.png)
![5-chloro-N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12265571.png)
![2-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B12265572.png)
![2-(4-Fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B12265578.png)
![5-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12265584.png)
![8-[(4-Fluorobenzyl)sulfanyl]quinoline](/img/structure/B12265597.png)

![Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid](/img/structure/B12265611.png)
![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12265614.png)
![N-[1-(2-cyanopyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12265618.png)
